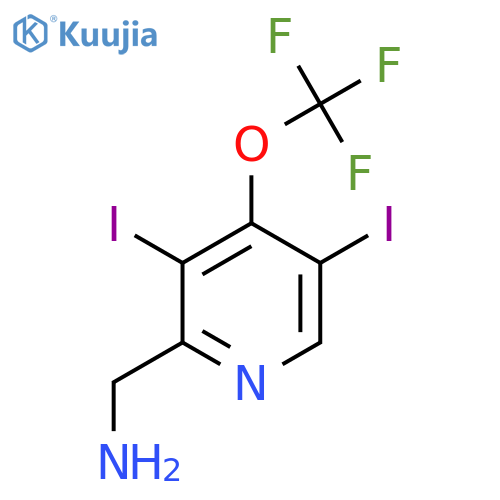Cas no 1803974-72-2 (2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine)

1803974-72-2 structure
商品名:2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine
CAS番号:1803974-72-2
MF:C7H5F3I2N2O
メガワット:443.931556463242
CID:4931143
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H5F3I2N2O/c8-7(9,10)15-6-3(11)2-14-4(1-13)5(6)12/h2H,1,13H2
- InChIKey: BRXPGYBXZWFIDP-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=CN=C1CN)I)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 48.1
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002390-500mg |
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine |
1803974-72-2 | 97% | 500mg |
$960.40 | 2022-04-02 | |
| Alichem | A022002390-1g |
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine |
1803974-72-2 | 97% | 1g |
$1,680.00 | 2022-04-02 | |
| Alichem | A022002390-250mg |
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine |
1803974-72-2 | 97% | 250mg |
$700.40 | 2022-04-02 |
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1803974-72-2 (2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
